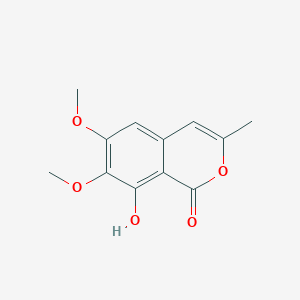

6-O-Methylreticulol

Description

1H-2-Benzopyran-1-one, 8-hydroxy-6,7-dimethoxy-3-methyl- has been reported in Wettsteinia inversa and Streptomyces mobaraensis with data available.

Properties

IUPAC Name |

8-hydroxy-6,7-dimethoxy-3-methylisochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-6-4-7-5-8(15-2)11(16-3)10(13)9(7)12(14)17-6/h4-5,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCMXPPEMQECFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20419938 |

Source

|

| Record name | 1H-2-Benzopyran-1-one, 8-hydroxy-6,7-dimethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24350-93-4 |

Source

|

| Record name | 1H-2-Benzopyran-1-one, 8-hydroxy-6,7-dimethoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20419938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of 6-O-Methylreticulol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Methylreticulol is a naturally occurring isocoumarin (B1212949) derivative isolated from various fungal and plant species. As a member of the polyketide family, its biosynthesis is of significant interest for natural product synthesis and synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6-O-Methylreticulol, detailing the enzymatic steps from primary metabolism to the final methylated product. The pathway is elucidated based on isotopic labeling studies of its precursor, reticulol (B1680551), and analogous well-characterized isocoumarin biosynthetic pathways, such as that of citrinin. This guide includes a summary of the enzymes involved, detailed experimental protocols for pathway elucidation, and a visual representation of the biosynthetic route.

Introduction

6-O-Methylreticulol is an isocoumarin, a class of secondary metabolites characterized by a 1H-2-benzopyran-1-one core structure. It has been isolated from fungi such as Biscogniauxia capnodes and Streptomyces mobaraensis. The biosynthesis of isocoumarins in fungi is predominantly governed by the polyketide pathway, utilizing a Type I non-reducing polyketide synthase (NR-PKS). The formation of 6-O-Methylreticulol is proposed to occur via the biosynthesis of its immediate precursor, reticulol, followed by a final O-methylation step.

Proposed Biosynthetic Pathway of 6-O-Methylreticulol

The biosynthesis of 6-O-Methylreticulol can be conceptually divided into two major stages:

-

Formation of the Reticulol Core: This stage is catalyzed by a non-reducing polyketide synthase (NR-PKS) and involves the iterative condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes cyclization and aromatization to yield the isocoumarin scaffold of reticulol.

-

O-Methylation of Reticulol: The final step involves the specific methylation of the hydroxyl group at the C-6 position of reticulol, catalyzed by an O-methyltransferase (OMT).

Stage 1: Polyketide Synthesis of Reticulol

Based on 13C-labeling studies, the carbon skeleton of reticulol is derived from five acetate units. The proposed enzymatic steps catalyzed by the NR-PKS are as follows:

-

Chain Initiation: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain of the NR-PKS.

-

Chain Elongation: Four successive decarboxylative condensations with malonyl-CoA extender units elongate the polyketide chain.

-

Cyclization and Aromatization: The resulting pentaketide (B10854585) chain undergoes a series of intramolecular aldol (B89426) condensations and dehydrations to form the bicyclic aromatic isocoumarin core.

-

Product Release: The final reticulol molecule is released from the PKS.

Stage 2: O-Methylation to 6-O-Methylreticulol

The terminal step in the biosynthesis is the methylation of the 6-hydroxyl group of reticulol.

-

Enzyme: A specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

-

Methyl Donor: S-adenosyl-L-methionine (SAM).

-

Reaction: The methyl group from SAM is transferred to the 6-hydroxyl group of reticulol, yielding 6-O-Methylreticulol and S-adenosyl-L-homocysteine (SAH).

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of 6-O-Methylreticulol.

A Technical Guide to the Natural Sources, Occurrence, and Isolation of 6-O-Methylreticulol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of 6-O-Methylreticulol, a substituted isocoumarin (B1212949) derivative. The document details its occurrence, quantitative data, and a step-by-step experimental protocol for its isolation and characterization. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Occurrence of 6-O-Methylreticulol

Recent studies have identified the endophytic fungus, Biscogniauxia capnodes, as a natural source of 6-O-Methylreticulol.[1][2][3] This fungus was isolated from the fruits of the star fruit tree, Averrhoa carambola.[2][3] Endophytic fungi, which reside within the tissues of living plants, are increasingly recognized as prolific producers of novel and bioactive secondary metabolites. The isolation of 6-O-Methylreticulol from an endophytic fungus highlights the potential of these microorganisms as a source for novel chemical entities.

Prior to its discovery in fungi, 6-O-Methylreticulol had been isolated from the bacterium Streptomyces mobaraensis and the liverwort Wettsteinia schusterana.

Quantitative Data

The production of 6-O-Methylreticulol by Biscogniauxia capnodes has been quantified in laboratory fermentation experiments. The following table summarizes the yield of 6-O-Methylreticulol and its parent compound, Reticulol, from the ethyl acetate (B1210297) extract of the fungal culture.

| Compound | Source Organism | Host Plant | Amount Isolated (mg) | Starting Extract Weight (g) | Reference |

| 6-O-Methylreticulol | Biscogniauxia capnodes | Averrhoa carambola | 11 | 1.46 | |

| Reticulol | Biscogniauxia capnodes | Averrhoa carambola | 5 | 1.46 |

Experimental Protocols: Isolation and Characterization

The following protocol for the isolation and characterization of 6-O-Methylreticulol is based on the methodology reported for its extraction from Biscogniauxia capnodes.

Fungal Cultivation and Extraction

-

Fungal Culture: The endophytic fungus Biscogniauxia capnodes is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB).

-

Fermentation: The fungus is fermented for a period of three weeks to allow for the production of secondary metabolites.

-

Extraction: Following fermentation, the culture broth and mycelium are separated. Both are extracted with ethyl acetate to partition the organic-soluble metabolites.

-

Concentration: The resulting ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification

-

Silica (B1680970) Gel Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel to perform an initial fractionation of the components based on polarity.

-

Sephadex LH-20 Chromatography: Further separation of the fractions obtained from the silica gel column is achieved using a Sephadex LH-20 column, which separates compounds based on their size and polarity.

-

Preparative Thin-Layer Chromatography (pTLC): The final purification of 6-O-Methylreticulol is accomplished using preparative thin-layer chromatography to isolate the pure compound.

Structure Elucidation

The chemical structure of the isolated 6-O-Methylreticulol is determined through a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are used to establish the connectivity of atoms within the molecule.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the isolation and characterization of 6-O-Methylreticulol from its fungal source.

Caption: Experimental workflow for the isolation of 6-O-Methylreticulol.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways of 6-O-Methylreticulol are not yet available in the literature, its parent compound, Reticulol, has been reported to exhibit biological activities. For instance, Reticulol has been shown to decrease degranulation and histamine (B1213489) release. The structural similarity between Reticulol and 6-O-Methylreticulol suggests that the latter may possess similar or related biological properties. Further research is warranted to elucidate the precise mechanism of action and potential signaling pathways affected by 6-O-Methylreticulol.

References

6-O-Methylreticulol: A Technical Guide to its Structure, Spectra, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isocoumarin (B1212949) 6-O-Methylreticulol, detailing its structural elucidation, comprehensive spectral data, and established experimental protocols for its synthesis and isolation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

6-O-Methylreticulol, systematically named 8-hydroxy-6,7-dimethoxy-3-methylisocoumarin, is a naturally occurring isocoumarin derivative. Isocoumarins are a class of phenolic compounds that have garnered significant interest due to their diverse and potent biological activities. 6-O-Methylreticulol has been identified as a metabolite in several fungal species, including the endophytic fungus Biscogniauxia capnodes and the liverwort Wettsteinia schusterana[1]. Research has highlighted its potential as a phosphodiesterase inhibitor, a topoisomerase I inhibitor, and its promising antitumor efficacy, making it a molecule of interest for further investigation in drug discovery programs[2][3].

Structural Elucidation

The chemical structure of 6-O-Methylreticulol has been unequivocally established through a combination of spectroscopic techniques and chemical synthesis. Its molecular formula is C₁₁H₁₀O₅, with a molecular weight of 222.19 g/mol [4]. The core of the molecule consists of a 1H-isochromen-1-one (isocoumarin) ring system, substituted with a hydroxyl group at position 8, two methoxy (B1213986) groups at positions 6 and 7, and a methyl group at position 3.

Key Structural Features:

-

Isocoumarin Core: A bicyclic aromatic lactone.

-

Oxygenation Pattern: A phenolic hydroxyl group at C-8 and two methoxy groups at C-6 and C-7.

-

Alkylation: A methyl group at the C-3 position of the pyranone ring.

The elucidation of this structure relies heavily on the interpretation of its spectral data, as detailed in the following sections.

Spectral Data

The following tables summarize the key spectral data for 6-O-Methylreticulol, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 6-O-Methylreticulol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.05 | s | - | 8-OH |

| 6.35 | s | - | H-5 |

| 6.18 | s | - | H-4 |

| 3.95 | s | - | 7-OCH₃ |

| 3.89 | s | - | 6-OCH₃ |

| 2.25 | s | - | 3-CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of 6-O-Methylreticulol

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C-1 |

| 163.8 | C-8 |

| 159.3 | C-6 |

| 158.0 | C-3 |

| 142.5 | C-7 |

| 138.8 | C-4a |

| 103.1 | C-8a |

| 99.8 | C-4 |

| 90.8 | C-5 |

| 61.5 | 7-OCH₃ |

| 56.1 | 6-OCH₃ |

| 20.3 | 3-CH₃ |

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 6-O-Methylreticulol

| Technique | Ionization Mode | m/z (relative intensity %) | Assignment |

| EIMS | Positive | 222 [M]⁺ (100), 207 (45), 194 (30), 179 (25), 151 (20) | Molecular Ion and Fragments |

| HREIMS | Positive | Found: 222.0528, Calculated for C₁₁H₁₀O₅: 222.0528 | Molecular Formula Confirmation |

Other Spectroscopic Data

Table 4: UV and IR Spectral Data for 6-O-Methylreticulol

| Technique | Solvent/Medium | Absorption Maxima (λmax) / Wavenumber (ν) |

| UV | Methanol | 245, 270, 338 nm |

| IR | KBr | 3450, 1660, 1620, 1580 cm⁻¹ |

Experimental Protocols

Isolation from Biscogniauxia capnodes

The following is a generalized protocol for the isolation of 6-O-Methylreticulol from the endophytic fungus Biscogniauxia capnodes, based on reported methodologies[1].

-

Fungal Culture: Biscogniauxia capnodes is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under static conditions at room temperature for a period of 3-4 weeks to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelium and the culture broth are separated by filtration. Both are then exhaustively extracted with an organic solvent, typically ethyl acetate. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

Purification: The fractions containing 6-O-Methylreticulol are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Confirmation: The identity and purity of the isolated 6-O-Methylreticulol are confirmed by spectroscopic methods (NMR, MS, UV, IR) as detailed above.

Chemical Synthesis

An efficient synthesis of 6-O-Methylreticulol has been reported and is outlined below.

-

Acetylation and Cyclodehydration: 3,4,5-Trimethoxyhomophthalic acid is refluxed with acetic anhydride (B1165640) in the presence of dry pyridine. This step results in the formation of 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid.

-

Isocoumarin Formation: The resulting benzoic acid derivative is then subjected to cyclodehydration using acetic anhydride to yield 6,7,8-trimethoxy-3-methylisocoumarin.

-

Regioselective Demethylation: The final step involves the regioselective demethylation of the 6,7,8-trimethoxy-3-methylisocoumarin to afford 6-O-Methylreticulol (8-hydroxy-6,7-dimethoxy-3-methylisocoumarin).

Visualizations

Structure Elucidation Workflow

The logical flow for the structure elucidation of 6-O-Methylreticulol is depicted in the following diagram.

Caption: Workflow for the structure elucidation of 6-O-Methylreticulol.

Synthetic Pathway

The key steps in the chemical synthesis of 6-O-Methylreticulol are illustrated below.

Caption: Key steps in the synthesis of 6-O-Methylreticulol.

References

The Anticancer Potential of 6-O-Methylreticulol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methylreticulol, a natural product isolated from fungal species such as Phomopsis and Streptomyces, has emerged as a compound of interest in oncology research. Its biological activity, particularly its potential as an anticancer agent, is attributed to its ability to inhibit topoisomerase I, a crucial enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the current understanding of the biological activity of 6-O-Methylreticulol on cancer cell lines, including its mechanism of action, and detailed experimental protocols for its investigation. While extensive quantitative data for 6-O-Methylreticulol is not widely available in publicly accessible literature, this guide outlines the methodologies to generate such critical data.

Quantitative Data on the Biological Activity of 6-O-Methylreticulol

A thorough review of existing literature reveals a scarcity of specific quantitative data, such as IC50 values, apoptosis rates, and cell cycle distribution percentages for 6-O-Methylreticulol across a wide range of cancer cell lines. The tables below are structured to present such data, which would be essential for a comprehensive evaluation of its anticancer potential. Researchers are encouraged to utilize the experimental protocols outlined in this guide to populate these tables for various cancer cell lines of interest.

Table 1: Cytotoxicity of 6-O-Methylreticulol in Human Cancer Cell Lines (Hypothetical Data)

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| U87 MG | Glioblastoma | Data not available |

Table 2: Apoptotic Effects of 6-O-Methylreticulol on Cancer Cell Lines (Hypothetical Data)

| Cancer Cell Line | Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (Annexin V Positive) |

| HeLa | e.g., 2 x IC50 | 48 | Data not available |

| MCF-7 | e.g., 2 x IC50 | 48 | Data not available |

Table 3: Effect of 6-O-Methylreticulol on Cell Cycle Distribution in Cancer Cell Lines (Hypothetical Data)

| Cancer Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HeLa | e.g., IC50 | 24 | Data not available | Data not available | Data not available |

| MCF-7 | e.g., IC50 | 24 | Data not available | Data not available | Data not available |

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action identified for 6-O-Methylreticulol is the inhibition of topoisomerase I.[1] Topoisomerase I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[2] By inhibiting this enzyme, 6-O-Methylreticulol leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger programmed cell death, or apoptosis.[3]

Experimental Protocols

To facilitate further research into the anticancer properties of 6-O-Methylreticulol, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of 6-O-Methylreticulol on cancer cell lines and to calculate the IC50 value.[4][5][6][7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-O-Methylreticulol stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of 6-O-Methylreticulol in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

Materials:

-

Cancer cell lines

-

6-O-Methylreticulol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with 6-O-Methylreticulol at the desired concentrations for the specified time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13][14][15][16]

Materials:

-

Cancer cell lines

-

6-O-Methylreticulol

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with 6-O-Methylreticulol.

-

Harvest the cells, wash with PBS, and fix by adding dropwise to cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

6-O-Methylreticulol presents a promising scaffold for the development of novel anticancer agents, primarily through its activity as a topoisomerase I inhibitor. However, a significant gap exists in the literature regarding comprehensive quantitative data on its efficacy against a broad panel of cancer cell lines. The experimental protocols provided herein offer a clear roadmap for researchers to generate this crucial data. Future investigations should focus on:

-

Systematic screening: Evaluating the cytotoxicity of 6-O-Methylreticulol against a diverse range of cancer cell lines to identify sensitive and resistant models.

-

In-depth mechanistic studies: Elucidating the specific downstream signaling pathways affected by 6-O-Methylreticulol-induced topoisomerase I inhibition.

-

In vivo efficacy: Assessing the antitumor activity of 6-O-Methylreticulol in preclinical animal models of cancer.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of 6-O-Methylreticulol to optimize its potency and pharmacokinetic properties.

By addressing these research areas, the full therapeutic potential of 6-O-Methylreticulol as an anticancer agent can be realized.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemotherapeutic Drugs Inhibiting Topoisomerase 1 Activity Impede Cytokine-Induced and NF-κB p65-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. static.igem.org [static.igem.org]

- 12. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Unraveling the Phosphodiesterase Inhibitory Action of 6-O-Methylreticulol: A Technical Guide Based on its Parent Compound, Reticulol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the mechanism of action of 6-O-Methylreticulol as a phosphodiesterase (PDE) inhibitor. Current scientific literature provides limited direct data on the PDE inhibitory activity of 6-O-Methylreticulol. However, its parent compound, Reticulol , is a known inhibitor of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) phosphodiesterase. This document, therefore, focuses on the established mechanism of Reticulol to provide a foundational understanding and a framework for the investigation of its 6-O-methylated derivative.

Executive Summary

Reticulol, an isocoumarin (B1212949) derivative, has been identified as an inhibitor of cAMP phosphodiesterase, an enzyme family crucial for regulating intracellular signaling pathways. By inhibiting the degradation of cAMP, Reticulol can modulate a wide array of cellular processes. This guide details the known inhibitory activity of Reticulol, provides generalized experimental protocols for assessing PDE inhibition, and illustrates the relevant signaling pathways. Understanding the action of Reticulol is the first critical step in postulating and testing the mechanism of its derivative, 6-O-Methylreticulol.

Introduction to Phosphodiesterases and Their Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), into their inactive 5'-monophosphate forms.[1] This enzymatic degradation is a key mechanism for terminating cyclic nucleotide signaling. By inhibiting PDEs, intracellular levels of cAMP and/or cGMP can be elevated, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), respectively. This modulation of cyclic nucleotide signaling pathways has therapeutic applications in a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and neurological diseases.[2][3]

Quantitative Data for Reticulol's PDE Inhibitory Activity

While specific data for 6-O-Methylreticulol is not available in the reviewed literature, the inhibitory concentration for Reticulol against cAMP phosphodiesterase has been determined. This value serves as a benchmark for future studies on its derivatives.

| Compound | Target Enzyme | IC50 Value | Reference |

| Reticulol | cAMP Phosphodiesterase | 41 µM | [4][5] |

Note: The specific PDE isoform(s) inhibited by Reticulol are not detailed in the available literature.

Postulated Mechanism of Action for 6-O-Methylreticulol

6-O-Methylreticulol is structurally different from Reticulol by the methylation of the hydroxyl group at the 6th position of the isocoumarin core. This structural modification may influence its binding affinity and selectivity for different PDE isoforms. Generally, methylation of a hydroxyl group can alter a compound's hydrogen bonding capacity, lipophilicity, and steric profile, all of which are critical for enzyme-inhibitor interactions. It is plausible that 6-O-Methylreticulol retains the core inhibitory mechanism of Reticulol but with altered potency and/or selectivity. Experimental validation is required to confirm this hypothesis.

Signaling Pathway of cAMP-Mediated Effects

The inhibition of cAMP-specific phosphodiesterases by a compound like Reticulol leads to an accumulation of intracellular cAMP. This, in turn, activates PKA, which then phosphorylates various downstream target proteins, resulting in a cellular response.

Caption: cAMP signaling pathway and the inhibitory action of Reticulol.

Experimental Protocols

The following are generalized protocols for key experiments to determine the mechanism of action of a potential PDE inhibitor like 6-O-Methylreticulol.

6.1. Phosphodiesterase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on PDE activity.

-

Objective: To determine the IC50 value of 6-O-Methylreticulol against specific PDE isoforms.

-

Materials:

-

Recombinant human PDE isoforms (e.g., PDE1-11)

-

cAMP or cGMP as substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Test compound (6-O-Methylreticulol) dissolved in DMSO

-

Snake venom nucleotidase

-

Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of 6-O-Methylreticulol in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound or vehicle (DMSO).

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution.

-

Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine/guanosine and inorganic phosphate.

-

Incubate to allow for the conversion.

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for an in vitro phosphodiesterase inhibition assay.

6.2. Intracellular cAMP/cGMP Measurement Assay

This cell-based assay measures the effect of the inhibitor on intracellular cyclic nucleotide levels.

-

Objective: To determine if 6-O-Methylreticulol increases intracellular cAMP or cGMP levels in a relevant cell line.

-

Materials:

-

Cell line of interest (e.g., a cell line expressing high levels of a specific PDE isoform)

-

Cell culture medium

-

Test compound (6-O-Methylreticulol)

-

A stimulating agent (e.g., forskolin (B1673556) to stimulate adenylyl cyclase for cAMP, or a nitric oxide donor for cGMP)

-

Lysis buffer

-

cAMP or cGMP immunoassay kit (e.g., ELISA or HTRF)

-

-

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of 6-O-Methylreticulol for a specified time.

-

Stimulate the cells with the appropriate agent to induce cAMP or cGMP production.

-

Lyse the cells to release intracellular contents.

-

Measure the concentration of cAMP or cGMP in the cell lysates using a commercial immunoassay kit according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of the test compound on cyclic nucleotide levels.

-

Caption: Workflow for measuring intracellular cAMP/cGMP levels.

Conclusion and Future Directions

While direct evidence for the phosphodiesterase inhibitory activity of 6-O-Methylreticulol is currently lacking, its structural similarity to the known cAMP PDE inhibitor, Reticulol, provides a strong rationale for its investigation. The technical information and protocols provided in this guide offer a comprehensive framework for elucidating the mechanism of action of 6-O-Methylreticulol. Future research should focus on in vitro profiling against a panel of PDE isoforms to determine its potency and selectivity, followed by cell-based assays to confirm its effects on intracellular cyclic nucleotide signaling. Such studies will be crucial in determining the therapeutic potential of this natural product derivative.

References

- 1. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Sapphire North America [sapphire-usa.com]

6-O-Methylreticulol: A Technical Overview of an Isocoumarin with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 24350-93-4

This technical guide provides a comprehensive overview of 6-O-Methylreticulol, an isocoumarin (B1212949) natural product that has garnered scientific interest for its potential therapeutic applications. This document details its chemical properties, synthesis, isolation, and known biological activities, supported by experimental protocols and data presented for clarity and reproducibility.

Core Chemical and Physical Properties

6-O-Methylreticulol is a substituted isocoumarin, a class of compounds known for their diverse biological activities. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 24350-93-4 | [1] |

| Molecular Formula | C₁₂H₁₂O₅ | [2] |

| Molecular Weight | 236.22 g/mol | [2] |

| IUPAC Name | 8-hydroxy-6,7-dimethoxy-3-methyl-1H-isochromen-1-one | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Isolation

Synthetic Approach

An efficient synthesis for 6-O-Methylreticulol has been reported, providing a viable route for obtaining the compound for research purposes. The synthesis involves a multi-step process culminating in the regioselective demethylation of a trimethoxy-isocoumarin precursor.

Experimental Workflow for the Synthesis of 6-O-Methylreticulol

Caption: Synthetic pathway for 6-O-Methylreticulol.

Isolation from Natural Sources

6-O-Methylreticulol is a metabolite produced by several fungal species, including endophytic fungi.[2] The general protocol for its isolation from a fungal culture is outlined below.

Experimental Protocol for Fungal Isolation

-

Cultivation: The fungal strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) to promote the production of secondary metabolites.

-

Extraction: The culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate.

-

Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

Purification: Fractions containing 6-O-Methylreticulol are further purified using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

6-O-Methylreticulol has demonstrated several significant biological activities, positioning it as a compound of interest for further investigation in drug discovery.

Phosphodiesterase (PDE) Inhibition

6-O-Methylreticulol has been identified as a phosphodiesterase inhibitor. PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibition of PDEs can lead to a range of physiological effects.

Topoisomerase I Inhibition

The compound also acts as a topoisomerase I inhibitor. Topoisomerase I is an essential enzyme involved in DNA replication and transcription. By inhibiting this enzyme, 6-O-Methylreticulol can interfere with cell division, a mechanism that is a cornerstone of many anticancer therapies.

Antitumor Efficacy

Consistent with its role as a topoisomerase I inhibitor, 6-O-Methylreticulol has shown antitumor efficacy. Its ability to disrupt DNA replication in rapidly dividing cancer cells makes it a potential candidate for anticancer drug development.

Conceptual Signaling Pathway of Topoisomerase I Inhibition

Caption: Inhibition of Topoisomerase I by 6-O-Methylreticulol.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of 6-O-Methylreticulol. Specific parameters may need to be optimized for individual experiments.

Phosphodiesterase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing a specific PDE isozyme, a fluorescently labeled cAMP or cGMP substrate, and a buffer.

-

Incubation: Add varying concentrations of 6-O-Methylreticulol to the reaction mixture and incubate at 37°C.

-

Detection: After incubation, add a binding agent that specifically binds to the non-hydrolyzed substrate. The degree of fluorescence polarization is then measured, which is inversely proportional to the amount of hydrolyzed substrate and thus indicative of PDE activity.

-

IC₅₀ Determination: The concentration of 6-O-Methylreticulol that inhibits 50% of the PDE activity (IC₅₀) is calculated from a dose-response curve.

Topoisomerase I Inhibition Assay

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and reaction buffer.

-

Inhibitor Addition: 6-O-Methylreticulol is added at various concentrations to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

IC₅₀ Calculation: The IC₅₀ value is determined as the concentration of the compound that causes a 50% inhibition of the DNA relaxation activity.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 6-O-Methylreticulol and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

This technical guide serves as a foundational resource for researchers interested in the further exploration and development of 6-O-Methylreticulol as a potential therapeutic agent. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

A Comprehensive Technical Guide to the Preliminary In Vitro Evaluation of 6-O-Methylreticulol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 6-O-Methylreticulol is a sparsely studied isocoumarin. This document presents a hypothetical framework for its initial in vitro characterization based on the known biological activities of its parent compound, reticulol, and the general principles of O-methylated natural products. All quantitative data herein is illustrative and for guidance purposes only.

Introduction

6-O-Methylreticulol is an O-methylated isocoumarin, a class of secondary metabolites known for their diverse biological activities. Its parent compound, reticulol, has demonstrated antioxidant and potential antitumor activities, as well as inhibitory effects on cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP) phosphodiesterase. The methylation of natural products can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, bioavailability, and biological efficacy.[1][2] This guide outlines a comprehensive suite of preliminary in vitro assays to elucidate the cytotoxic, anti-inflammatory, and enzyme-inhibiting potential of 6-O-Methylreticulol.

Data Presentation: Hypothetical In Vitro Activities

The following tables summarize expected quantitative data from the proposed studies. These values are for illustrative purposes to guide experimental design and data presentation.

Table 1: Cytotoxicity of 6-O-Methylreticulol against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) | Max Inhibition (%) |

| MCF-7 | Breast | MTT | 48 | 18.5 | 91.2 |

| LDH | 48 | 25.3 | 82.5 | ||

| Annexin V/PI | 48 | 15.8 | 88.9 (Apoptosis) | ||

| A549 | Lung | MTT | 48 | 35.2 | 85.7 |

| LDH | 48 | 48.1 | 75.4 | ||

| Annexin V/PI | 48 | 31.6 | 81.3 (Apoptosis) | ||

| HepG2 | Liver | MTT | 48 | 12.9 | 95.3 |

| LDH | 48 | 20.7 | 89.1 | ||

| Annexin V/PI | 48 | 10.4 | 92.6 (Apoptosis) |

Table 2: Anti-inflammatory Activity of 6-O-Methylreticulol

| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) | Max Inhibition (%) |

| Nitric Oxide (NO) Assay | RAW 264.7 | NO Production | 22.8 | 87.4 |

| COX-2 Inhibition | RAW 264.7 | PGE₂ Production | 15.6 | 93.1 |

| Cytokine Release (LPS-stimulated) | THP-1 | TNF-α | 19.4 | 89.5 |

| IL-6 | 25.1 | 85.2 |

Table 3: Enzyme Inhibition Profile of 6-O-Methylreticulol

| Enzyme | Assay Type | Substrate | IC₅₀ (µM) | Inhibition Type |

| Phosphodiesterase 4 (PDE4) | FRET-based | cAMP | 9.7 | Competitive |

| Catechol-O-methyltransferase (COMT) | Radiometric | S-adenosyl-L-methionine | 32.5 | Non-competitive |

Experimental Protocols

Cytotoxicity Assays

This assay measures the metabolic activity of mitochondrial dehydrogenases to determine cell viability.

-

Materials: Target cancer cell lines (e.g., MCF-7, A549, HepG2), complete cell culture medium, Phosphate-Buffered Saline (PBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 6-O-Methylreticulol in culture medium.

-

Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

-

This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

-

Materials: Target cell lines, LDH assay kit.

-

Procedure:

-

Follow the cell seeding and treatment protocol as described for the MTT assay.

-

After the 48-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Determine cytotoxicity relative to a maximum LDH release control.

-

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Target cell lines, Annexin V-FITC, Propidium Iodide (PI) staining solution, 1X Binding Buffer.

-

Procedure:

-

Seed cells in 6-well plates and treat with 6-O-Methylreticulol for 48 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within 1 hour.

-

Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of 6-O-Methylreticulol for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Enzyme Inhibition Assays

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay to measure cAMP levels.

-

Procedure:

-

In a 384-well plate, add recombinant human PDE4 enzyme.

-

Add serial dilutions of 6-O-Methylreticulol or a known inhibitor (e.g., rolipram).

-

Initiate the reaction by adding a FRET-labeled cAMP substrate.

-

Incubate at room temperature for 1 hour.

-

Measure the FRET signal on a compatible plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Mandatory Visualizations

Caption: Workflow for assessing the cytotoxicity of 6-O-Methylreticulol.

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Caption: General workflow for in vitro enzyme inhibition assays.

References

Fungal Endophytes: A Promising Source of the Bioactive Isocoumarin 6-O-Methylreticulol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped reservoir of novel bioactive secondary metabolites.[1] These compounds, forged through a unique symbiotic relationship with their host plants, exhibit a remarkable diversity of chemical structures and biological activities, making them a compelling resource for drug discovery and development. Among the myriad of metabolites produced by these fungi, the isocoumarin (B1212949) derivative 6-O-Methylreticulol has emerged as a compound of interest due to its potential biological activities. This technical guide provides a comprehensive overview of fungal endophytes that produce 6-O-Methylreticulol, detailing quantitative data, experimental protocols for its isolation and analysis, and insights into its biosynthesis.

Fungal Sources and Quantitative Production of 6-O-Methylreticulol

While the production of a vast array of secondary metabolites is widespread among endophytic fungi, the specific production of 6-O-Methylreticulol has been documented from the endophytic fungus Biscogniauxia capnodes. This fungus, isolated from the fruits of Averrhoa carambola, has been shown to produce 6-O-Methylreticulol, alongside its precursor, reticulol (B1680551).

For researchers and drug development professionals, understanding the yield of a target compound is critical for assessing the feasibility of its production. The following table summarizes the currently available quantitative data on the production of 6-O-Methylreticulol from fungal endophytes.

| Fungal Strain | Host Plant | Fermentation Time | Yield of 6-O-Methylreticulol | Reference |

| Biscogniauxia capnodes | Averrhoa carambola (fruits) | 3 weeks | 11 mg from the extract of a 3-week fermentation | [2] |

Biological Activities of 6-O-Methylreticulol

Isocoumarins as a class are known for their diverse biological activities, including antimicrobial and cytotoxic effects. While extensive research on the specific activities of 6-O-Methylreticulol is still emerging, preliminary studies and the activities of related isocoumarins suggest its potential in these areas. Further screening against various cancer cell lines and microbial pathogens is warranted to fully elucidate its therapeutic potential.

Experimental Protocols

This section provides detailed methodologies for the isolation of endophytic fungi, cultivation for secondary metabolite production, and the extraction, purification, and characterization of 6-O-Methylreticulol.

Protocol 1: Isolation of Endophytic Fungi

This protocol outlines the general procedure for isolating endophytic fungi from plant tissues.

Materials:

-

Healthy plant tissue (leaves, stems, fruits, etc.)

-

70% (v/v) ethanol (B145695)

-

Sterile distilled water

-

Potato Dextrose Agar (B569324) (PDA) medium

-

Sterile scalpels, forceps, and Petri dishes

-

Parafilm

Procedure:

-

Collect healthy and asymptomatic plant tissues.

-

Wash the plant material thoroughly under running tap water to remove any soil and debris.

-

Surface sterilize the plant tissues by sequential immersion in 70% ethanol for 1 minute, followed by rinsing with sterile distilled water three times. The duration of sterilization may need to be optimized depending on the plant tissue.

-

Under aseptic conditions in a laminar flow hood, cut the surface-sterilized plant material into small segments (approximately 0.5 cm x 0.5 cm).

-

Place the segments onto PDA plates. Ensure that the segments are in firm contact with the agar surface.

-

Seal the Petri dishes with Parafilm and incubate at 25-28 °C in the dark.

-

Monitor the plates regularly for fungal growth emerging from the plant segments.

-

Once fungal mycelia are observed, subculture the hyphal tips onto fresh PDA plates to obtain pure cultures.[3]

-

Identify the isolated fungi based on morphological characteristics and molecular techniques (e.g., ITS rRNA gene sequencing).[3]

Protocol 2: Cultivation and Extraction of 6-O-Methylreticulol

This protocol is based on the successful cultivation of Biscogniauxia capnodes for the production of 6-O-Methylreticulol.

Materials:

-

Pure culture of the endophytic fungus (e.g., Biscogniauxia capnodes)

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaker incubator

-

Ethyl acetate (B1210297)

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Procedure:

-

Inoculate a suitable volume of sterile PDB in an Erlenmeyer flask with agar plugs of a fresh, pure culture of the endophytic fungus.

-

Incubate the culture at 25-28 °C for 3 weeks with shaking (e.g., 150 rpm) to ensure proper aeration and growth.

-

After the incubation period, separate the mycelial biomass from the culture broth by filtration.

-

Extract the culture broth and the mycelium with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Repeat the extraction process three times to ensure complete extraction of the secondary metabolites.

-

Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.[4]

Protocol 3: Isolation and Purification of 6-O-Methylreticulol

This protocol describes the chromatographic techniques used to isolate 6-O-Methylreticulol from the crude fungal extract.

Materials:

-

Crude ethyl acetate extract

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor the separation using TLC. Visualize the spots under UV light or by using a suitable staining reagent.

-

Pool the fractions containing the compound of interest (identified by its Rf value and comparison with a standard if available).

-

Further purify the pooled fractions using preparative TLC or HPLC to obtain pure 6-O-Methylreticulol.[5]

Protocol 4: Structural Elucidation and Quantification

This protocol outlines the analytical methods for confirming the structure and quantifying the yield of 6-O-Methylreticulol.

Materials:

-

Purified 6-O-Methylreticulol

-

Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

HPLC system with a UV detector

Procedure:

-

Structural Elucidation:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent.

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to determine the chemical structure of the compound.

-

Confirm the molecular weight and fragmentation pattern using high-resolution mass spectrometry (HRMS).[6]

-

-

Quantification:

-

Prepare a standard calibration curve using a known concentration of pure 6-O-Methylreticulol.

-

Analyze the crude extract or purified fractions by HPLC with a UV detector.

-

Quantify the amount of 6-O-Methylreticulol in the sample by comparing the peak area to the standard calibration curve.[1]

-

Biosynthesis and Signaling Pathways

Biosynthesis of Isocoumarins

6-O-Methylreticulol belongs to the isocoumarin class of polyketides. The biosynthesis of isocoumarins in fungi generally proceeds through the polyketide pathway, which involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme.[7] The resulting polyketide chain undergoes a series of modifications, including cyclization, reduction, and dehydration, to form the characteristic isocoumarin scaffold. In the case of 6-O-Methylreticulol, a final methylation step, catalyzed by a methyltransferase, is required to add the methyl group at the 6-O position of the reticulol precursor.

Signaling Pathways

The regulation of secondary metabolite production in fungi is a complex process involving various signaling pathways that respond to environmental cues and developmental stages. While specific signaling pathways that directly regulate 6-O-Methylreticulol biosynthesis have not been elucidated, general fungal signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades and two-component systems, are known to play crucial roles in controlling the expression of secondary metabolite gene clusters.[8] Further research is needed to uncover the specific regulatory networks governing the production of this isocoumarin.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the discovery and analysis of 6-O-Methylreticulol from fungal endophytes.

Conclusion

Fungal endophytes, particularly species like Biscogniauxia capnodes, represent a valuable and underexplored source for the discovery of bioactive compounds such as 6-O-Methylreticulol. This technical guide provides a foundational resource for researchers and professionals in the field, offering detailed protocols, quantitative data, and insights into the biosynthesis of this promising isocoumarin. Further investigation into the biological activities of 6-O-Methylreticulol and the optimization of its production from fungal endophytes holds significant potential for the development of new therapeutic agents. The methodologies and workflows presented herein provide a clear roadmap for advancing research in this exciting area of natural product discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Pathogenicity of Biscogniauxia and Sordaria Species Isolated from Olive Trees | MDPI [mdpi.com]

The Bioactive Potential of Reticulol and Its Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reticulol (B1680551), a naturally occurring isocoumarin (B1212949), has emerged as a molecule of interest in the field of bioactive natural products. Isolated from microbial sources such as Streptoverticillium sp. and the endophytic fungus Biscogniauxia capnodes, this compound has demonstrated a range of biological activities, including anticancer, enzyme inhibitory, and antifungal properties. This technical guide provides a comprehensive review of the current literature on the bioactivity of reticulol and its known derivatives, with a focus on quantitative data, experimental methodologies, and associated cellular pathways.

Bioactivity of Reticulol and Its Derivatives

The biological effects of reticulol and its natural dimer, bireticulol, have been investigated in several studies. The primary activities reported are cytotoxicity against cancer cell lines, inhibition of key cellular enzymes, and antifungal effects.

Anticancer and Cytotoxic Activity

Reticulol has shown potent cytotoxic effects against human lung carcinoma (A427) and mouse melanoma (B16F10) cell lines.[1] While specific IC50 values from these studies are not available, the reported data indicates a significant reduction in cell survival at micromolar concentrations.[1] The dimer, bireticulol, has also demonstrated cytotoxicity against human epidermoid carcinoma (KB) and human small cell lung cancer (NCI-H187) cells, with defined IC50 values.[2]

Enzyme Inhibition

Reticulol is a known inhibitor of cAMP phosphodiesterase and DNA topoisomerase I. The inhibition of these enzymes suggests potential therapeutic applications in diseases characterized by dysregulated cell signaling and proliferation.

Antimicrobial Activity

The antifungal potential of reticulol has been demonstrated, with a notable minimum inhibitory concentration (MIC) against the dermatophyte Trichophyton mentagrophytes.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of reticulol and its dimer, bireticulol.

Table 1: Bioactivity of Reticulol

| Bioactivity Type | Target | Cell Line/Organism | Measurement | Value | Citation |

| Cytotoxicity | - | A427 (Human Lung Carcinoma) | % Survival | 13% at 25 µM | [1] |

| Cytotoxicity | - | B16F10 (Mouse Melanoma) | % Survival | 18% at 200 µM | [1] |

| Enzyme Inhibition | DNA Topoisomerase I | - | Inhibitory Concentration | 45 µM | |

| Enzyme Inhibition | cAMP Phosphodiesterase | - | IC50 | 41 µM | |

| Antifungal | - | T. mentagrophytes | MIC | 1.8 µM |

Table 2: Bioactivity of Bireticulol

| Bioactivity Type | Target | Cell Line | Measurement | Value (µg/mL) | Value (µM)¹ | Citation |

| Cytotoxicity | - | KB (Human Epidermoid Carcinoma) | IC50 | 24.4 | ~55.0 | [2] |

| Cytotoxicity | - | NCI-H187 (Human Small Cell Lung Cancer) | IC50 | 8.31 | ~18.7 | [2] |

¹ Molar concentrations are estimated based on the molecular weight of bireticulol (442.39 g/mol ).

Experimental Protocols

Detailed experimental protocols for the cited bioactivities are crucial for reproducibility and further research. While specific, step-by-step protocols from the original publications are not fully detailed, this section outlines the general methodologies employed for key experiments.

In Vitro Cytotoxicity Assays

The cytotoxicity of reticulol against A427 and B16F10 cell lines was determined using a clonogenic assay.[1] Bireticulol's cytotoxicity was assessed using a standard cytotoxicity assay.[2] A general workflow for such assays, like the widely used MTT assay, is depicted below.

Protocol Details:

-

Cell Seeding: Cancer cells (e.g., A427, B16F10, KB, NCI-H187) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (reticulol or its derivatives) for a specified duration (typically 24, 48, or 72 hours).

-

Viability Assessment:

-

Clonogenic Assay: This assay assesses the ability of single cells to grow into colonies after treatment. After treatment, cells are washed, and fresh medium is added. Colonies are allowed to form over a period of days, then fixed, stained, and counted.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

-

DNA Topoisomerase I Inhibition Assay

Reticulol's inhibitory effect on DNA topoisomerase I was demonstrated at a concentration of 45 µM, where it prevented the enzyme from replicating or transcribing DNA by stabilizing supercoiled DNA.

Protocol Outline:

-

Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, DNA topoisomerase I, and various concentrations of reticulol is prepared.

-

Incubation: The mixture is incubated at 37°C to allow the enzyme to act on the DNA.

-

Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Signaling Pathways and Logical Relationships

The precise molecular mechanisms underlying the bioactivity of reticulol and its derivatives are not fully elucidated. However, the known inhibitory activities on cAMP phosphodiesterase and topoisomerase I suggest interference with critical cellular signaling pathways.

Conclusion and Future Directions

Reticulol and its naturally occurring dimer, bireticulol, exhibit promising bioactive properties, particularly in the areas of anticancer and enzyme inhibitory activities. The available data, while limited, suggests that these isocoumarin compounds warrant further investigation as potential therapeutic leads.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating reticulol and its derivatives against a broader range of cancer cell lines, microbial strains, and a panel of enzymes to fully characterize their activity spectrum.

-

Determination of IC50 Values: Conducting dose-response studies to establish precise IC50 values for the observed cytotoxic effects of reticulol.

-

Synthesis of Derivatives: Synthesizing novel derivatives of reticulol to explore structure-activity relationships (SAR) and optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which reticulol and its derivatives exert their biological effects.

A more in-depth understanding of the bioactivity of reticulol derivatives will be crucial for harnessing their therapeutic potential in drug discovery and development.

References

Methodological & Application

Synthesis of 6-O-Methylreticulol from 3,4,5-trimethoxyhomophthalic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-O-Methylreticulol, a naturally occurring isocoumarin (B1212949) with potential therapeutic applications as a phosphodiesterase and topoisomerase I inhibitor. The synthesis commences from the readily available starting material, 3,4,5-trimethoxyhomophthalic acid.

Introduction

6-O-Methylreticulol is a bioactive compound that has garnered interest in the scientific community for its potential pharmacological activities. Its synthesis is a key step in enabling further investigation into its mechanism of action and therapeutic potential. The following protocol outlines a three-step synthesis that is efficient and reproducible.

Overall Reaction Scheme

The synthesis of 6-O-Methylreticulol from 3,4,5-trimethoxyhomophthalic acid proceeds through a three-step sequence involving the formation of a keto-acid intermediate, followed by cyclodehydration to form the isocoumarin core, and concluding with a regioselective demethylation.

Caption: Synthetic workflow for 6-O-Methylreticulol.

Experimental Protocols

The following protocols are based on established synthetic routes for isocoumarin derivatives and have been adapted for the synthesis of 6-O-Methylreticulol.[1][2][3]

Step 1: Synthesis of 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid

This step involves the acylation of 3,4,5-trimethoxyhomophthalic acid using acetic anhydride in the presence of pyridine.

Materials:

-

3,4,5-trimethoxyhomophthalic acid

-

Acetic anhydride

-

Dry pyridine

Procedure:

-

A solution of 3,4,5-trimethoxyhomophthalic acid in dry pyridine is prepared in a round-bottom flask equipped with a reflux condenser.

-

Acetic anhydride is added to the solution.

-

The reaction mixture is heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid.

-

The crude product is purified by a suitable method, such as recrystallization or column chromatography.

Step 2: Synthesis of 6,7,8-trimethoxy-3-methylisocoumarin

The intermediate keto-acid is then cyclodehydrated to form the trimethoxy-isocoumarin derivative.

Materials:

-

2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid

-

Acetic anhydride

Procedure:

-

2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid is dissolved in acetic anhydride.

-

The mixture is heated, leading to a smooth cyclodehydration reaction. TLC can be used to monitor the reaction's progress.

-

Once the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude 6,7,8-trimethoxy-3-methylisocoumarin is then purified.

Step 3: Synthesis of 6-O-Methylreticulol (Regioselective Demethylation)

The final step is a regioselective demethylation of the 8-methoxy group to yield the target compound, 6-O-Methylreticulol.

Materials:

-

6,7,8-trimethoxy-3-methylisocoumarin

-

Demethylating agent (e.g., a Lewis acid like Aluminum chloride)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

6,7,8-trimethoxy-3-methylisocoumarin is dissolved in a suitable anhydrous solvent under an inert atmosphere.

-

The demethylating agent is added portion-wise at a controlled temperature.

-

The reaction is stirred until completion, as indicated by TLC analysis.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The final product, 6-O-Methylreticulol, is purified by column chromatography.

Data Presentation

| Step | Reactant | Reagents | Product | Key Parameters |

| 1 | 3,4,5-trimethoxyhomophthalic acid | Acetic anhydride, Pyridine | 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid | Reflux |

| 2 | 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid | Acetic anhydride | 6,7,8-trimethoxy-3-methylisocoumarin | Heating |

| 3 | 6,7,8-trimethoxy-3-methylisocoumarin | Lewis Acid (e.g., AlCl₃) | 6-O-Methylreticulol | Controlled Temperature |

Biological Activity and Signaling Pathways

6-O-Methylreticulol has been identified as an inhibitor of both phosphodiesterase (PDE) and topoisomerase I. These activities suggest its potential as a lead compound for the development of novel therapeutics.

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that regulate the cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDEs, 6-O-Methylreticulol can increase the intracellular concentrations of these cyclic nucleotides, leading to downstream effects such as smooth muscle relaxation and anti-inflammatory responses.

Caption: Mechanism of Phosphodiesterase Inhibition.

Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing DNA supercoils. Inhibitors of topoisomerase I trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis in rapidly dividing cells, such as cancer cells.

Caption: Mechanism of Topoisomerase I Inhibition.

References

Application Note: Quantification of 6-O-Methylreticulol using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-O-Methylreticulol. This protocol is designed for researchers in pharmaceutical development, natural product chemistry, and related fields requiring accurate measurement of this isoflavonoid (B1168493). The described method utilizes a C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. All experimental protocols and quantitative data are presented herein.

Introduction

6-O-Methylreticulol is an isoflavonoid of interest for its potential biological activities. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control of natural product extracts. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of isoflavonoids due to its high resolution, sensitivity, and reproducibility.[1][2][3] This document provides a comprehensive protocol for the HPLC-based quantification of 6-O-Methylreticulol, based on established methods for structurally similar isoflavonoids.

Chromatographic Conditions

A standard RP-HPLC system equipped with a UV detector is employed. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727).[1][4]

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm |

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

| Parameter | Expected Value |

| Retention Time (tR) | ~12.5 min |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-O-Methylreticulol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. For plant extracts or biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.[5][6]

Solid-Phase Extraction (SPE) Protocol for Plant Extracts:

-

Extraction: Extract 1 g of the dried and powdered plant material with 20 mL of methanol by sonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 1 mL of the filtered extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

-

Elution: Elute the 6-O-Methylreticulol with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase (initial conditions).

HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared standard solutions and samples.

-

Data Acquisition: Acquire the chromatograms for 25 minutes.

-